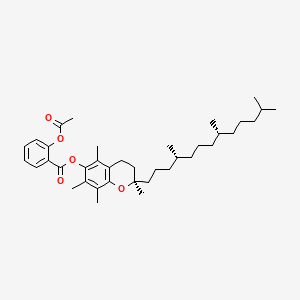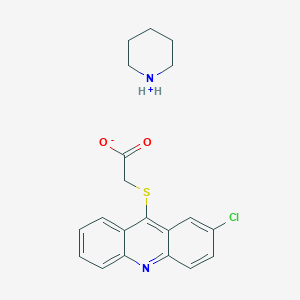![molecular formula C18H28O6 B13748927 (3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[45]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-ol” is a complex organic molecule featuring multiple spiro and dioxolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of spiro and dioxolane rings. Typical synthetic routes may involve:
Formation of the spiro ring system: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of dioxolane rings: This might involve the use of diols and aldehydes or ketones under acidic conditions to form the dioxolane rings.
Final assembly: The final compound could be assembled through a series of coupling reactions, protecting group strategies, and purification steps.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Use of catalysts: Catalysts may be employed to increase reaction efficiency and selectivity.
Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, including drug development and delivery.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other spiro and dioxolane-containing molecules, such as:
Spiro[4.5]decanes: Compounds with similar spiro ring systems.
Dioxolanes: Compounds with similar dioxolane rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of spiro and dioxolane rings, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C18H28O6 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12?,13-,14+,15+,16-/m1/s1 |
Clé InChI |
XEYVZLZWQFLSDZ-WGXCOWCCSA-N |
SMILES isomérique |
C1CCC2(CC1)OCC(O2)[C@H]3[C@H]([C@H]4[C@H](O3)OC5(O4)CCCCC5)O |
SMILES canonique |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


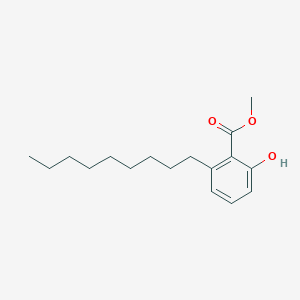
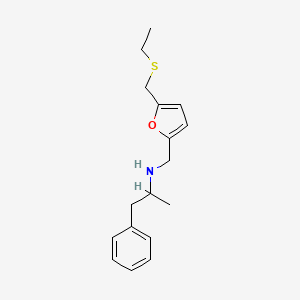
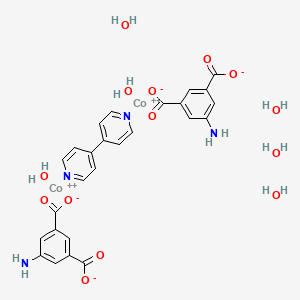
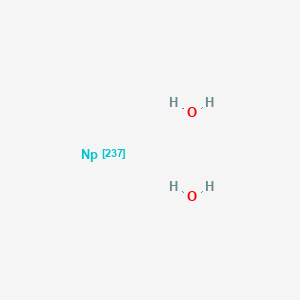
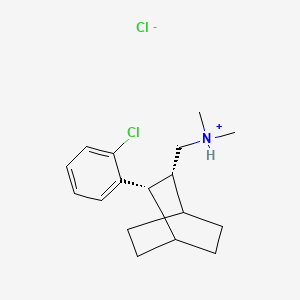
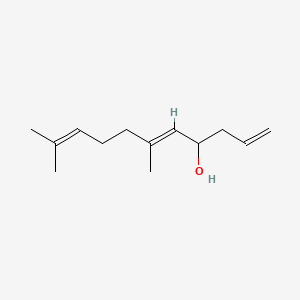
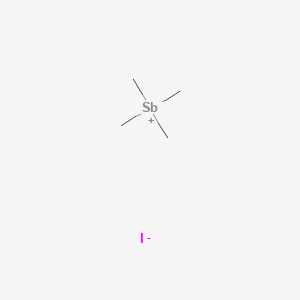
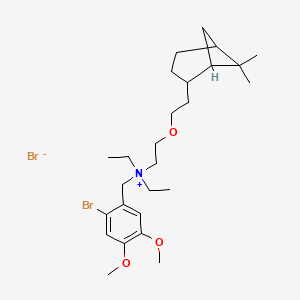

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
